

Application Notes and Protocols: Monoethanolamine Borate in Lubricant Additives

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Compound of Interest

Compound Name: Monoethanolamine borate

Cat. No.: B086929

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These application notes provide a comprehensive overview of the use of **monoethanolamine borate** as a multifunctional additive in lubricants. This document details its synthesis, mechanism of action, performance data, and standardized protocols for its evaluation.

Introduction

Monoethanolamine borate is an organic-inorganic complex synthesized from boric acid and monoethanolamine.[1][2] It is a versatile lubricant additive known for its excellent anti-wear, friction-reducing, antioxidant, and corrosion-inhibiting properties.[3][4][5] The presence of both boron and nitrogen in its structure allows for the formation of a protective film on metal surfaces, making it a valuable component in the formulation of metalworking fluids, greases, and various industrial lubricants.[1][2][6] Its stability in water-based systems and favorable environmental profile are also notable advantages.[5][7]

Data Presentation

The following tables summarize the performance of **monoethanolamine borate** and similar borate ester additives in various lubricant formulations.

Table 1: Tribological Performance of Borate Ester Additives in Base Oils

Additive Concentration (wt%)	Base Oil	Average Friction Coefficient	Wear Scar Diameter (mm)	Reference
0.0	Liquid Paraffin	~0.14	0.52	[8]
0.8	Liquid Paraffin	~0.12	0.37	[8]
0.0	Poly-alpha-olefin (PAO)	~0.13	0.55	[8]
1.0	Poly-alpha-olefin (PAO)	~0.11	0.40	[8]
1.0	Bio-lubricant	0.08	Not Reported	[9]

Note: Data for friction coefficient and wear scar diameter in Liquid Paraffin and PAO are approximated from graphical representations in the cited study. The bio-lubricant study used a borate-based protic ionic liquid with ethanolamine.

Table 2: Extreme Pressure and Anti-Wear Properties

Lubricant Formulation	Last Non-Seizure Load (kg)	Weld Point (kg)	Load-Wear Index	Reference
Base Oil	< 40	126	Not Reported	[3]
Base Oil + Monoethanolamine Borate	40	126	Not Reported	[3]
Base Oil + Monoethanolamine Borate + Dibutyl Phosphite	80	250	33.5	[3]
Base Oil + Monoethanolamine Borate + Dibutyl Phosphite + 2,5-dimercapto-1,3,4-thiadiazol	40	400	55.5	[3]

Table 3: Corrosion Inhibition and Oxidation Stability

Lubricant Formulation	Steel Weight Loss (mg)	Copper Weight Loss (mg)	Viscosity Increase at 40°C (%)	Reference
Base Oil	2.4	10.8	15.2	[3]
Base Oil + Monoethanolamine Borate	3.6	1.2	2.5	[3]

Experimental Protocols

Synthesis of Monoethanolamine Borate

This protocol describes a common laboratory-scale synthesis of **monoethanolamine borate**.

Materials:

- Boric Acid (H_3BO_3)
- Monoethanolamine (MEA, $\text{C}_2\text{H}_7\text{NO}$)
- Toluene (optional, as azeotropic solvent)
- Three-neck round-bottom flask
- Magnetic stirrer and heating mantle
- Thermometer
- Dean-Stark trap (if using toluene)
- Condenser
- Rotary evaporator

Procedure:

- Equip a three-neck round-bottom flask with a magnetic stirrer, thermometer, and condenser. If using toluene for azeotropic water removal, a Dean-Stark trap should be placed between the flask and the condenser.
- Charge the flask with equimolar amounts of boric acid and monoethanolamine. A 1:1 mass ratio can also be used as their molecular weights are very similar.[\[1\]](#)[\[10\]](#)
- If using a solvent, add toluene to the flask.
- Begin stirring and gently heat the mixture to approximately 90°C to facilitate the dissolution of boric acid in monoethanolamine.[\[1\]](#)[\[10\]](#)
- Once the boric acid is dissolved, increase the temperature to the reaction temperature, typically in the range of $110\text{--}145^\circ\text{C}$.[\[10\]](#)[\[11\]](#)

- The reaction is a condensation reaction that produces water as a byproduct.[1] If using a Dean-Stark trap, monitor the collection of water to gauge the progress of the reaction.
- Maintain the reaction at the set temperature with continuous stirring for 2-4 hours, or until the theoretical amount of water has been collected.
- After the reaction is complete, allow the mixture to cool to room temperature.
- If a solvent was used, remove it under reduced pressure using a rotary evaporator.
- The final product is typically a viscous liquid or a white to off-white solid.

Evaluation of Anti-Wear Properties (Four-Ball Method)

This protocol is based on the ASTM D4172 standard for evaluating the anti-wear properties of lubricating fluids.

Apparatus and Materials:

- Four-ball wear tester
- Steel balls (typically chrome steel, 12.7 mm diameter)
- Test lubricant formulated with **monoethanolamine borate**
- Solvent for cleaning (e.g., heptane or acetone)
- Microscope for measuring wear scar diameter

Procedure:

- Thoroughly clean the steel balls and the test cup with a suitable solvent and allow them to dry completely.
- Place three steel balls in the test cup and secure them.
- Pour the test lubricant into the cup, ensuring the balls are fully submerged.
- Place the fourth ball in the chuck of the test machine.

- Assemble the test apparatus and apply the desired test conditions. Typical parameters are:
 - Load: 147 N to 392 N[5]
 - Speed: 1200 rpm or 1450 rpm[8]
 - Temperature: 75°C[5]
 - Duration: 30 to 60 minutes[8]
- Start the test and run for the specified duration.
- After the test is complete, stop the machine, disassemble the apparatus, and carefully remove the three lower balls.
- Clean the lower balls with a solvent to remove any remaining lubricant.
- Using a microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).
- Calculate the average wear scar diameter (WSD). A smaller WSD indicates better anti-wear performance.

Evaluation of Extreme Pressure Properties (Four-Ball Method)

This protocol is based on the ASTM D2783 standard for determining the load-carrying capacity of lubricating fluids.

Apparatus and Materials:

- Four-ball extreme pressure tester
- Steel balls
- Test lubricant formulated with **monoethanolamine borate**
- Solvent for cleaning

Procedure:

- Prepare the four-ball test apparatus as described in the anti-wear test protocol.
- The test is conducted as a series of 10-second runs at increasing loads.
- After each run, the balls are inspected for seizure (welding).
- Last Non-Seizure Load (LNSL): This is the highest load at which the lubricant prevents seizure for the 10-second duration.
- Weld Point (WP): This is the lowest load at which the rotating ball seizes and welds to the stationary balls.
- The Load-Wear Index is calculated from the wear scar diameters at loads below the weld point, providing a measure of the lubricant's ability to prevent wear under high loads.

Corrosion Inhibition Test (Copper Strip Corrosion)

This protocol is a simplified version based on the principles of ASTM D130.

Apparatus and Materials:

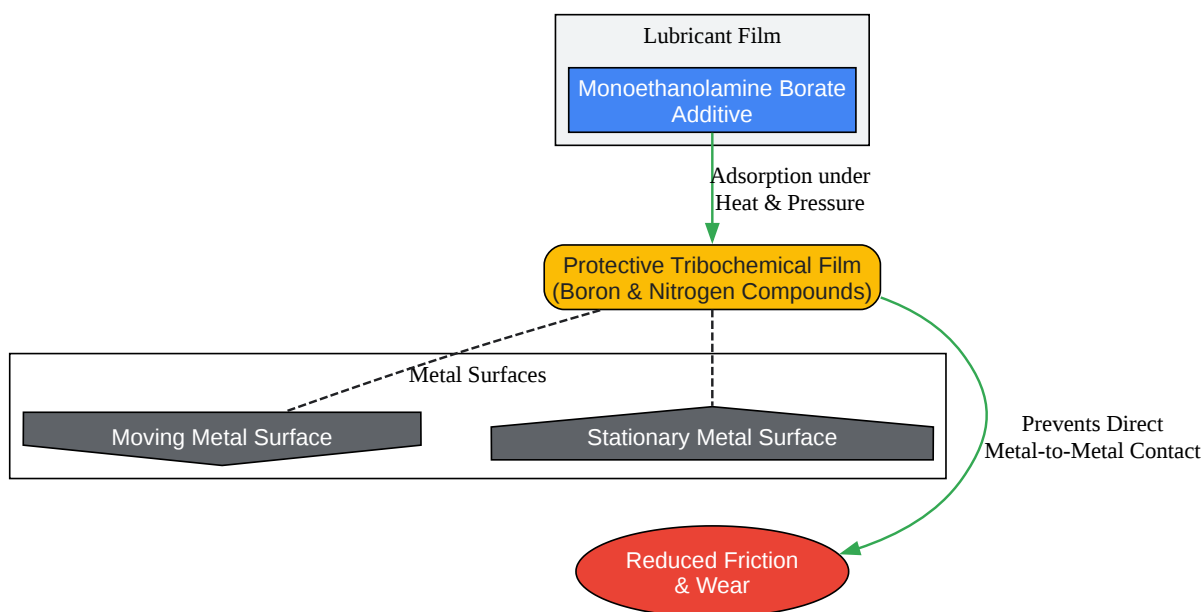
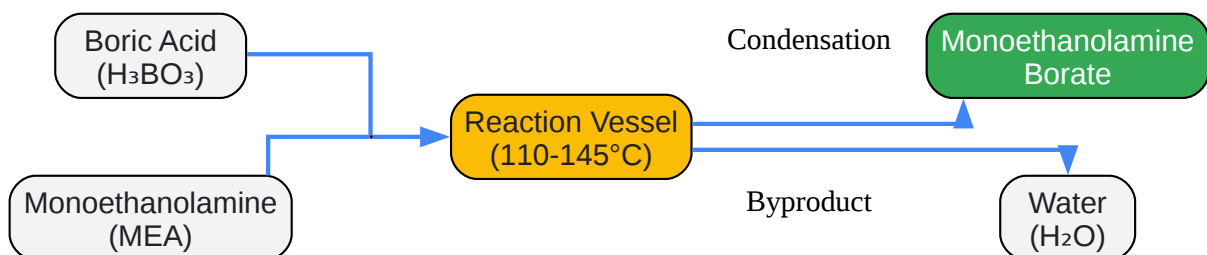
- Polished copper strips
- Test tubes
- Oven or heating bath
- Test lubricant formulated with **monoethanolamine borate**
- ASTM Copper Strip Corrosion Standard color chart

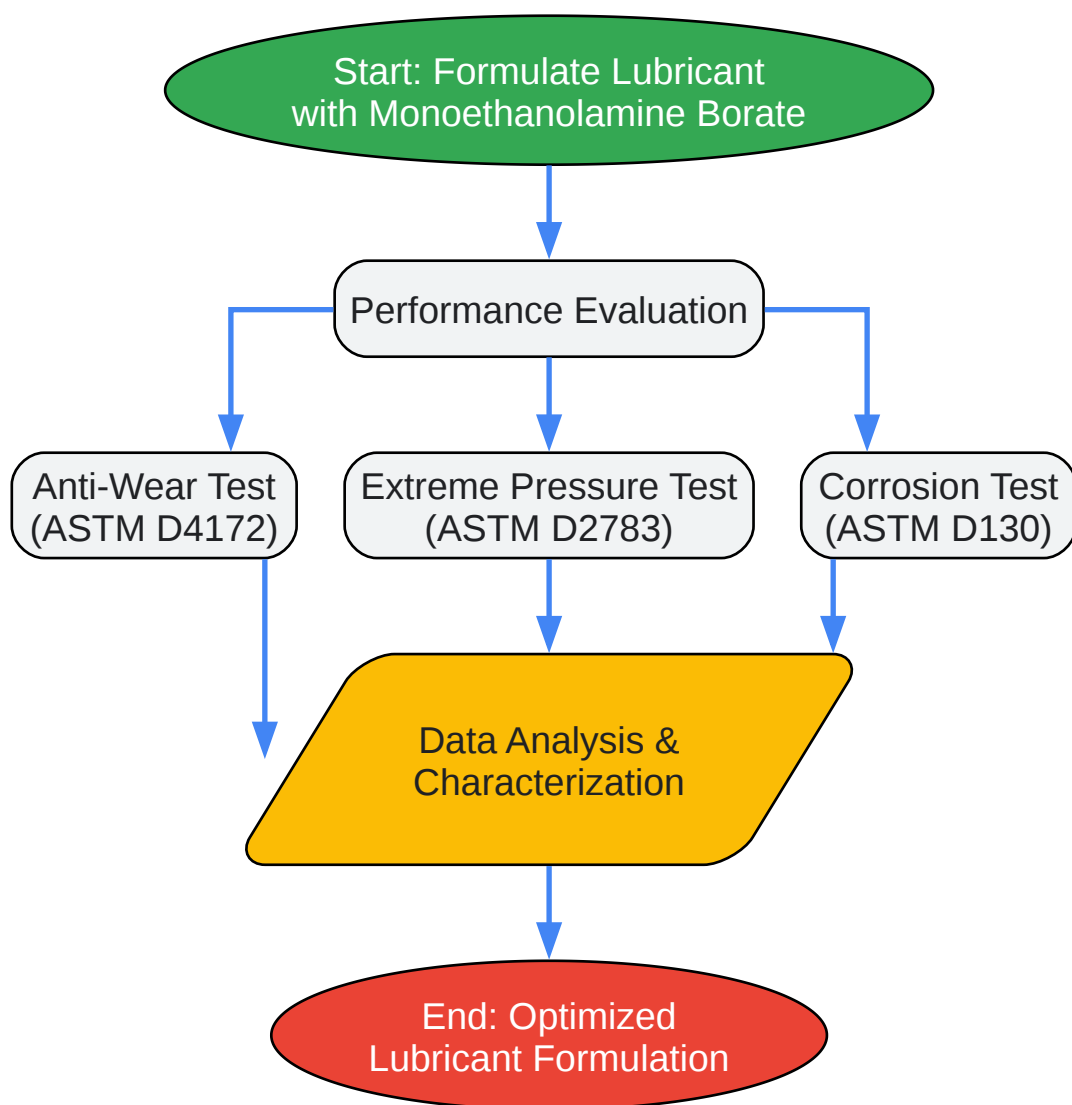
Procedure:

- Place a polished copper strip into a test tube.
- Add a sufficient amount of the test lubricant to completely submerge the copper strip.

- Stopper the test tube and place it in an oven or heating bath at a specified temperature (e.g., 100°C or 150°C) for a set duration (e.g., 3 to 24 hours).[\[3\]](#)
- After the test period, remove the test tube and allow it to cool.
- Remove the copper strip, wash it with a solvent, and dry it.
- Compare the appearance of the copper strip to the ASTM Copper Strip Corrosion Standard color chart to determine the level of corrosion (rated from 1a - slight tarnish to 4c - black).

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols: Monoethanolamine Borate in Lubricant Additives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086929#application-of-monoethanolamine-borate-in-lubricant-additives]

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